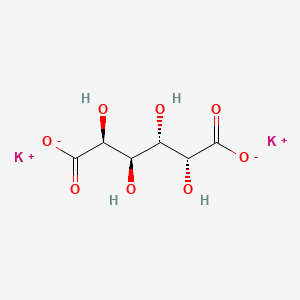

Dipotassium galactarate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

84878-11-5 |

|---|---|

Molecular Formula |

C6H8K2O8 |

Molecular Weight |

286.32 g/mol |

IUPAC Name |

dipotassium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |

InChI |

InChI=1S/C6H10O8.2K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2+,3+,4-;; |

InChI Key |

ZCTRSOMMTLXYCN-SXKXKJGMSA-L |

Isomeric SMILES |

[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[K+].[K+] |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[K+].[K+] |

Origin of Product |

United States |

Advanced Synthesis and Production Methodologies for Dipotassium Galactarate

Chemical Synthesis Pathways for Galactarate Salts

The conversion of renewable biomass sources into valuable chemicals is a cornerstone of green chemistry, and the synthesis of galactaric acid is a prime example. Chemical pathways predominantly involve the oxidation of galactose-containing materials.

Oxidative Routes from D-Galactose and D-Galacturonate to Galactaric Acid Precursors

The traditional and most common chemical method for producing galactaric acid is the oxidation of D-galactose or compounds containing galactose, such as lactose. mdpi.comwikipedia.org This process typically employs strong oxidizing agents, with nitric acid being the most historically significant. wikipedia.orgucsb.edu The reaction involves the oxidation of both the aldehyde and the primary alcohol groups of the sugar to carboxylic acids, yielding the dicarboxylic acid, galactaric acid. nih.gov

D-galacturonic acid, the main component of pectin (B1162225) found in plant biomass, also serves as a key precursor for galactaric acid production through oxidation. nih.gov This route is particularly attractive as it utilizes non-food biomass, aligning with the principles of a sustainable bio-economy. researchgate.net

Catalytic Systems in Galactaric Acid Production Research (e.g., Supported Gold Catalysis)

To overcome the environmental drawbacks associated with strong acid oxidants like nitric acid, research has focused on developing heterogeneous catalytic systems. Among these, supported gold catalysts have shown significant promise for the selective oxidation of sugars and uronic acids. rsc.orgrsc.orgresearchgate.net

Gold nanoparticles (Au NPs) supported on metal oxides, such as alumina (B75360) (Al₂O₃), have demonstrated high efficiency and selectivity in the oxidation of D-galactose and D-galacturonate to galactaric acid. rsc.orgchemistryviews.orgresearchgate.net These reactions are typically carried out under milder, alkaline conditions (pH 8-10) using molecular oxygen as the oxidant. rsc.orgchemistryviews.org The catalytic activity is influenced by factors such as the size of the gold nanoparticles, with smaller particles generally exhibiting higher activity. chemistryviews.orgresearchgate.net Research has shown that Au/Al₂O₃ catalysts can achieve quantitative conversion of galacturonic acid to galactaric acid with high turnover frequencies (TOF), representing a significant improvement over traditional methods. rsc.org

The use of supported gold catalysts offers a greener alternative to nitric acid oxidation, avoiding the production of hazardous nitrogen oxide gases and allowing for easier catalyst recovery and reuse. rsc.org

| Catalyst System | Precursor | Oxidant | Key Findings/Conditions | Reference |

|---|---|---|---|---|

| Nitric Acid (HNO₃) | D-Galactose | Nitric Acid | Traditional method; yields around 40-75%. ucsb.edursc.org Optimized conditions: 5 M HNO₃, 95°C. researchgate.netrawdatalibrary.net | ucsb.eduresearchgate.netrsc.orgrawdatalibrary.net |

| Au/Al₂O₃ | D-Galacturonic Acid | Oxygen (O₂) | Quantitative conversion at pH 8–10 and 40–60°C. High activity with TOF values up to 8000 h⁻¹. rsc.org | rsc.org |

| Au/Al₂O₃ | D-Galactose | Oxygen (O₂) | High activity and selectivity to galactonic acid under alkaline conditions. Nanoparticle size of 2.6 nm showed highest activity. chemistryviews.orgresearchgate.net | chemistryviews.orgresearchgate.net |

Mechanistic Investigations of Oxidation Reactions for Galactaric Acid Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis of galactaric acid. In the case of nitric acid oxidation of D-galactose, computational studies suggest that the mechanism may involve an initial oxygen protonation followed by a nitrate (B79036) nucleophilic attack, which leads to the oxidized product. researchgate.net This proposed mechanism requires a stoichiometry of 6 moles of nitric acid per mole of galactose, although an excess of protons may be necessary to initiate the reaction. researchgate.net

For gold-catalyzed oxidations, the mechanism is believed to involve the adsorption of the sugar molecule onto the catalyst surface. tue.nl The reaction is facilitated by the basic sites on the support material, which activate the O-H bond, and the gold nanoparticles, which activate the C-H bond. tue.nl The pH of the reaction medium plays a critical role, affecting both the initial reaction rate and the desorption of the acidic product from the catalyst surface. rsc.org Alkaline conditions are generally favored as they neutralize the produced acid and help maintain the activity of the catalyst. rsc.orgchemistryviews.org

Process Optimization Strategies for Enhanced Galactaric Acid Yield and Selectivity

Optimization of reaction conditions is key to maximizing the yield and selectivity of galactaric acid. In the nitric acid oxidation of D-galactose, optimized conditions have been identified as using 5 M nitric acid at a temperature of 95°C, with a galactose to HNO₃ molar ratio of 1:9 and a galactose concentration of 100 g/L. researchgate.netrawdatalibrary.net

For gold-catalyzed systems, process optimization involves tuning several parameters:

pH: Maintaining an alkaline pH (typically between 8 and 10) is crucial for high activity and selectivity. rsc.orgchemistryviews.org

Temperature: Reactions are often effective at moderate temperatures, for instance, between 40-60°C for the oxidation of uronic acids. rsc.org

Catalyst Properties: The size of the gold nanoparticles and the nature of the support material significantly impact catalyst performance. chemistryviews.orgtue.nl For example, Au/Al₂O₃ with a mean particle size of 2.6 nm was found to be highly active for D-galactose oxidation. researchgate.net

Reactant Concentration: The initial concentration of the sugar substrate can influence the reaction rate. rsc.org

Challenges Associated with Product Solubility and Precipitation in Chemical Synthesis

A significant challenge in both the synthesis and purification of galactaric acid is its low solubility in water and most common solvents. nih.gov This poor solubility can lead to the precipitation of the product from the reaction mixture, which, while potentially aiding in separation, can also coat the catalyst surface, leading to deactivation in heterogeneous catalytic systems. nih.govrsc.org

The solubility of galactaric acid and its salts is also pH-dependent. nih.gov For instance, galactaric acid is least soluble at low pH, while its solubility increases at higher pH values due to salt formation. However, even the salts, including dipotassium (B57713) galactarate, can have limited solubility. nih.gov This property necessitates careful control of reaction conditions and the development of effective separation and purification strategies to obtain a high-purity product.

Biotechnological and Enzymatic Production Routes for Galactaric Acid

As an alternative to chemical synthesis, biotechnological routes offer a more environmentally benign approach to galactaric acid production. These methods utilize microorganisms or isolated enzymes to catalyze the conversion of renewable feedstocks. The primary substrate for biotechnological production is D-galacturonic acid, which is readily available from the hydrolysis of pectin-rich biomass like sugar beet pulp and citrus peels. nih.gov

Engineered strains of microorganisms, including the fungi Aspergillus niger and Trichoderma reesei, have been developed for this purpose. nih.govresearchgate.net The key to this biological conversion is the introduction of a bacterial enzyme, uronate dehydrogenase (UDH), which catalyzes the NAD-dependent oxidation of D-galacturonic acid to galactaric acid. nih.gov To ensure the accumulation of galactaric acid, the microorganisms' native pathways for D-galacturonic acid catabolism must be inactivated, a task that has been successfully achieved using advanced genetic engineering tools like CRISPR/Cas9. researchgate.net

Another approach involves the use of bacteria such as Gluconobacter oxydans, which can perform the oxidation without by-products. chemistryviews.org Protein engineering has also been applied to enzymes like glucose oxidase from Aspergillus niger to alter its substrate specificity towards galacturonic acid for galactaric acid production. researchgate.net

While promising, biotechnological production of galactaric acid still faces challenges, including achieving high production yields comparable to other fermented products. nih.gov Optimization of fermentation conditions, such as pH and temperature, and the use of strategies like fed-batch cultivation are crucial for improving titers. For example, Trichoderma reesei has been shown to produce up to 20 g/L of galactaric acid under optimized fed-batch conditions. nih.gov

| Microorganism/Enzyme | Substrate | Key Genetic Modification/Enzyme | Reported Titer/Yield | Reference |

|---|---|---|---|---|

| Aspergillus niger (engineered) | D-Galacturonic Acid | Expression of uronate dehydrogenase; inactivation of endogenous catabolism via CRISPR/Cas9. | Successfully converted pectin-rich biomass in a consolidated bioprocess. | researchgate.net |

| Trichoderma reesei D-161646 | D-Galacturonic Acid | (Engineered strain) | Up to 20 g/L in fed-batch culture. | nih.gov |

| Gluconobacter oxydans | D-Galacturonic Acid | Resting-cell catalysis. | 2520 mg/L produced in broth at pH 4.0. | chemistryviews.org |

| Glucose Oxidase (engineered) | D-Galacturonic Acid | Protein engineering of A. niger glucose oxidase to modify substrate specificity. | Variants identified that catalyze galacturonic acid conversion. | researchgate.net |

Comparative Analysis of Diverse Synthesis Strategies for Galactarate

The production of galactarate can be achieved through traditional chemical methods or emerging biotechnological routes. Each approach has distinct advantages and disadvantages related to efficiency, cost, and environmental impact.

Chemical Synthesis: The conventional method involves the oxidation of D-galactose or D-galacturonic acid using strong oxidizing agents like nitric acid. researchgate.netnih.govresearchgate.net This process is typically a one-pot reaction under harsh conditions (e.g., 5 M nitric acid at 95°C). researchgate.net While effective, it suffers from low selectivity, the formation of unwanted by-products, and the use of corrosive and hazardous reagents, which raises significant environmental and safety concerns. rsc.org

Biotechnological Synthesis: Bio-based production methods, including whole-cell fermentation and enzymatic conversion, offer a greener alternative. researchgate.net

Microbial Fermentation (Whole-cell): This approach leverages genetically engineered microorganisms (e.g., Trichoderma reesei, Aspergillus niger) to convert renewable feedstocks like pectin into galactaric acid. nih.govnih.gov Its advantages include the potential for consolidated bioprocessing (combining biomass hydrolysis and fermentation) and high product titers (up to 53 g/L reported). nih.govresearchgate.net However, it requires complex metabolic engineering, optimization of fermentation conditions (pH, co-substrates), and can be limited by the low solubility of the product. researchgate.netnih.gov

Enzymatic Biotransformation: This strategy uses isolated enzymes (e.g., uronate dehydrogenase) to directly convert D-galacturonic acid to galactaric acid. mdpi.comrsc.org It offers very high specificity, eliminating by-product formation and simplifying downstream processing. researchgate.net The main challenges are the cost and stability of the enzymes and the need for purified substrates.

In general, in vivo approaches like fermentation are often preferred as they can be less resource-intensive than in vitro enzymatic conversions that require purified enzymes. researchgate.net However, the directness and specificity of enzymatic systems are highly attractive. The optimal strategy depends on factors such as feedstock availability, desired production scale, and target cost. Biotechnological routes, despite their current challenges, represent a more sustainable and potentially more efficient long-term path for galactarate production compared to traditional chemical synthesis.

Table 2: Comparison of Galactaric Acid Synthesis Strategies

| Strategy | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Chemical Oxidation | Use of strong oxidants (e.g., nitric acid) on galactose or galacturonic acid. nih.govresearchgate.net | Established, one-pot reaction. | Harsh conditions, low selectivity, hazardous reagents, by-product formation. rsc.org |

| Microbial Fermentation | Genetically engineered fungi or bacteria convert sugars to galactaric acid. nih.govresearchgate.net | Uses renewable feedstocks, potential for high titers, consolidated bioprocessing. nih.govresearchgate.net | Complex metabolic engineering, by-product formation, product solubility issues. nih.gov |

| Enzymatic Biotransformation | Isolated enzymes (e.g., UDH) catalyze the specific oxidation of galacturonic acid. mdpi.comrsc.org | High specificity, mild reaction conditions, no cellular by-products. researchgate.net | Enzyme cost and stability, requires purified substrate. |

Biochemical Metabolism and Degradation Pathways of Galactarate in Biological Systems

Microbial D-Glucarate and D-Galactarate Degradation Pathways

Certain microorganisms, particularly bacteria, can utilize dicarboxylic sugars like D-glucarate and D-galactarate as their sole source of carbon and energy. nih.govresearchgate.net The metabolic pathways for these compounds are crucial for bacterial fitness, especially in environments like the mammalian gut. nih.govnih.gov Two primary pathways for D-galactarate degradation have been characterized in bacteria.

The most well-studied pathway, found in Escherichia coli, begins with the dehydration of galactarate and ultimately breaks it down into pyruvate (B1213749) and glycerate, which then enter central metabolic pathways like glycolysis. nih.govnih.gov A second, alternative pathway has been identified in other bacteria, including species of Pseudomonas and Acinetobacter. nih.govnih.gov This pathway also begins with a dehydration step but channels the intermediate into the tricarboxylic acid (TCA) cycle by converting it to α-ketoglutarate. nih.gov The utilization of these dicarboxylic acids is a notable metabolic capability found predominantly in Gram-negative bacteria such as those belonging to the Enterobacteriaceae, Moraxellaceae, and Pseudomonadaceae families. researchgate.net

The catabolism of galactarate is a multi-step process, each facilitated by a specific enzyme. The initial and committing step in both major microbial pathways is catalyzed by galactarate dehydratase (GarD) . nih.govnih.gov

Galactarate Dehydratase (GarD): This enzyme catalyzes the dehydration of galactarate to form 5-dehydro-4-deoxy-D-glucarate, also known as 5-keto-4-deoxy-D-glucarate (KDG). nih.govnih.govnih.gov GarD is an unusual member of the enolase superfamily, possessing a novel three-domain protein fold that had not been previously observed in this class of enzymes. nih.govnih.govescholarship.org The catalytic mechanism for some dehydratases in this family involves a tyrosine-arginine dyad that abstracts a proton, initiating the elimination of a water molecule. ebi.ac.uk The activity of GarD from E. coli has been shown to be dependent on the presence of iron. nih.govnih.gov

Following the formation of KDG, the pathways diverge:

E. coli Pathway:

5-keto-4-deoxy-D-glucarate aldolase (B8822740) (KDG aldolase): This enzyme cleaves KDG into pyruvic acid and tartronate (B1221331) semialdehyde. nih.govnih.gov

Tartronate semialdehyde reductase: This enzyme reduces tartronate semialdehyde to D-glyceric acid, a reaction that requires a cofactor such as NADPH. nih.govnih.gov

Glycerate kinase: The final step involves the phosphorylation of D-glyceric acid by this kinase, using ATP to produce 2-phosphoglyceric acid, which is an intermediate in the glycolytic pathway. nih.govnih.gov

Alternative Pathway (e.g., in Pseudomonas sp.):

KDG dehydratase: KDG undergoes a second dehydration reaction to form α-ketoglutarate semialdehyde (α-KGSA). nih.gov

α-ketoglutarate semialdehyde dehydrogenase (α-KGSA dehydrogenase): This enzyme then oxidizes α-KGSA to α-ketoglutarate, an intermediate of the TCA cycle. This step requires NAD⁺ as a cofactor. nih.govnih.gov

The key enzymes involved in these two primary pathways are summarized in the table below.

| Enzyme | Reaction Catalyzed | Pathway | Cofactors/Requirements |

|---|---|---|---|

| Galactarate Dehydratase (GarD) | Galactarate → 5-keto-4-deoxy-D-glucarate (KDG) | Common to both | Iron (Fe²⁺) |

| KDG Aldolase | KDG → Pyruvate + Tartronate semialdehyde | E. coli Pathway | None specified |

| Tartronate Semialdehyde Reductase | Tartronate semialdehyde → D-Glyceric acid | E. coli Pathway | NADPH |

| Glycerate Kinase | D-Glyceric acid → 2-Phosphoglyceric acid | E. coli Pathway | ATP |

| KDG Dehydratase | KDG → α-Ketoglutarate semialdehyde (α-KGSA) | Alternative Pathway | None specified |

| α-KGSA Dehydrogenase | α-KGSA → α-Ketoglutarate | Alternative Pathway | NAD⁺ |

The enzymatic machinery for galactarate catabolism is encoded by specific genes, often organized into operons, allowing for coordinated regulation.

In E. coli, the genes for the D-glucarate/D-galactarate pathway have been identified and are organized into three distinct transcriptional units. nih.govacs.org These gene clusters encode all the necessary proteins, including the dehydratases (GarD for galactarate, GudD for glucarate), the aldolase, reductase, kinase, and specific transporters for the uptake of the hexaric acids. nih.govacs.org

In Acinetobacter baylyi ADP1, which utilizes the alternative pathway, a specific gene cluster has been identified that is involved in galactarate and glucarate (B1238325) degradation. nih.gov This cluster includes genes encoding the respective dehydratases, a KDG dehydratase, and an α-KGSA dehydrogenase. nih.gov

Regulation of these pathways is critical for the cell to respond to the availability of different carbon sources. In E. coli, the metabolism of the related sugar acid D-galactonate is controlled by a transcriptional repressor called DgoR. nih.gov DgoR binds to the operator region of the dgo operon, preventing the transcription of the metabolic genes. When D-galactonate is present, it acts as an effector molecule, binding to DgoR and causing a conformational change that leads to its release from the DNA, thereby allowing gene expression. nih.gov Similar regulatory mechanisms are presumed to govern the galactarate pathway. The enzymes of the Leloir pathway for galactose metabolism in Streptococcus are known to be induced by galactose and fucose. nih.gov

Comparative genomic analyses have shown that the galactarate/glucarate catabolic pathway is widely distributed among bacteria but is absent in humans, making it a potential target for antimicrobial therapies. nih.govnih.gov Genes homologous to E. coli's garD are found in a variety of bacteria, including many intestinal pathogens such as Salmonella Typhimurium and Citrobacter rodentium, and even in Gram-positive bacteria like Bacillus subtilis. nih.gov

Phenotypic studies, which link genetic makeup to observable traits, have confirmed the importance of these genes. For instance, the ability to ferment galactarate is a biochemical marker used to differentiate Salmonella enterica serovars and is strongly associated with serovars that cause gastrointestinal infections. nih.gov Experiments using knockout mutants, where specific genes are deleted, have provided direct evidence of their function.

The table below summarizes the results of key phenotypic analyses on mutant strains.

| Organism | Gene(s) Deleted | Observed Phenotype | Reference |

|---|---|---|---|

| Acinetobacter baylyi | ACIAD0126 (putative galactarate dehydratase) | No growth on D-galactarate medium. | nih.gov |

| Salmonella Typhimurium | gudT-STM2959 (galactarate/glucarate utilization operon) | Reduced competitiveness against wild type in media with galactarate. | nih.gov |

| Escherichia coli | dgo operon (involved in D-galactonate metabolism) | Inability to grow on D-galactonate as the sole carbon source. | nih.gov |

These studies demonstrate that the genetic pathways for galactarate utilization are essential for the growth of these microbes on this specific carbon source. nih.govnih.govnih.gov

The elucidation of metabolic pathways relies on the identification of intermediate compounds. For galactarate degradation, key intermediates have been successfully identified. The central intermediate common to both major pathways is 5-keto-4-deoxy-D-glucarate (KDG) . nih.govnih.gov In the E. coli pathway, subsequent intermediates include pyruvic acid , tartronate semialdehyde , and D-glyceric acid . nih.gov In the alternative pathway, the identified intermediates are α-ketoglutarate semialdehyde (α-KGSA) and the final product, α-ketoglutarate . nih.govnih.gov

To understand the dynamics and rates of these pathways, a powerful technique known as Metabolic Flux Analysis (MFA) is employed. nih.govcreative-proteomics.comnih.gov MFA is a quantitative method used to determine the flow rates (fluxes) of metabolites through a biochemical network. nih.gov The most common approach, 13C-MFA, involves feeding the organism an isotopically labeled substrate, such as 13C-labeled galactarate. nih.govvanderbilt.edu As the organism metabolizes the labeled substrate, the 13C atoms are incorporated into downstream intermediates and products. By measuring the isotopic labeling patterns in these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can computationally reconstruct a detailed map of the intracellular metabolic fluxes. vanderbilt.eduresearchgate.net This provides a functional readout of the cellular metabolism, allowing for the quantification of how much carbon from galactarate flows into different connecting pathways. vanderbilt.edu

Methodological Approaches for Investigating Degradation Kinetics

Microbial Growth Assays: The simplest method to assess the functionality of the degradation pathway is to measure microbial growth in a defined minimal medium where galactarate is the only available carbon source. Comparing the growth rates of wild-type strains with those of specific gene-deletion mutants can reveal the physiological importance of different enzymes or regulatory proteins. nih.govnih.gov

Enzyme Assays: The activity of isolated enzymes is measured in vitro to determine their kinetic properties. This is often done using spectrophotometry. For example, the activity of galactarate dehydratase (GarD) can be quantified by monitoring the formation of its product, KDG. nih.gov KDG can be derivatized with semicarbazide (B1199961) hydrochloride to form a semicarbazone, which has a distinct absorbance at a wavelength of 250 nm, allowing for its concentration to be measured over time. nih.gov

Determination of Kinetic Parameters: From enzyme assays conducted at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be calculated. These values are often determined by plotting the initial reaction velocities against substrate concentrations and fitting the data to models like the Michaelis-Menten equation, frequently using a Lineweaver-Burk plot. nih.gov For example, the apparent Km of D-galactonate dehydratase for D-galactonate in fungal extracts was determined to be 8.33 mM. nih.gov

Metabolic Flux Analysis (MFA): As described previously, MFA using stable isotope tracers (e.g., ¹³C) is the most comprehensive method for studying pathway kinetics in vivo. nih.govnih.gov It provides quantitative data on the rates of multiple reactions simultaneously, offering a systems-level view of how galactarate is processed and integrated into the cell's broader metabolic network. vanderbilt.eduresearchgate.net

Coordination Chemistry and Metal Ion Complexation by Dipotassium Galactarate

Ligand Properties of Galactarate Anions in Metal Coordination

The galactarate anion (Gala²⁻) functions as a multidentate ligand, coordinating with metal ions through its carboxylate oxygens and the oxygen atoms of its α-hydroxyl groups. nih.govnih.gov This chelation results in the formation of stable ring structures with the metal ion. The specific coordination mode of the galactarate anion can vary depending on the metal ion involved. For instance, with Co(II) and Ni(II), galactaric acid acts as a chelate ligand through a carboxylic oxygen and an α-hydroxy group. nih.gov In contrast, with Pb(II) and Cd(II), the coordination involves a carboxylic oxygen and two alcoholic hydroxy groups. nih.gov In complexes with Ca(II), the two carboxylic groups of the galactarate coordinate in a monodentate fashion. nih.gov For other ions like K+, NH₄+, and La³+, the carboxylate groups coordinate in a polydentate manner. nih.gov Spectroscopic studies have also confirmed that the hydroxyl groups of the galactarate skeleton are involved in the metal-oxygen interaction. nih.gov

Thermodynamic Parameters of Metal-Galactarate Complex Formation (e.g., with Ca(II), Mg(II), Zn(II), Cu(II) Ions)

The formation of complexes between galactarate and divalent metal ions is characterized by specific thermodynamic parameters, including stability constants (log K), enthalpy (ΔH°), and entropy (ΔS°) changes. These parameters provide insight into the spontaneity and driving forces of the complexation reactions. Potentiometric measurements have been employed to determine the stability constants of various metal-galactarate complexes. nih.gov The formation of these complex species is generally an endothermic process, with the thermodynamic data suggesting a chelate coordination mode involving a carboxylic oxygen and an α-hydroxylic group. nih.gov

| Metal Ion | Complex Species | log K | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|---|

| Ca(II) | [CaGala] | 2.34 | 15.4 | 95 |

| Mg(II) | [MgGala] | 2.53 | 18.5 | 110 |

| Zn(II) | [ZnGala] | 3.00 | 9.2 | 89 |

| Cu(II) | [CuGala] | 3.25 | N/A | N/A |

| Cu(II) | [Cu(Gala)₂]²⁻ | 5.65 | N/A | N/A |

Table 1: Thermodynamic parameters for the formation of metal-galactarate complexes. Data for Ca(II), Mg(II), and Zn(II) from Saladini et al. (2001) nih.gov. Data for Cu(II) from a study on complex formation with galactaric acid researchgate.net. N/A indicates that the data was not available in the cited sources.

Structural Elucidation of Galactarate Metal Complexes

The precise arrangement of atoms and bonding within metal-galactarate complexes is crucial for understanding their properties. Spectroscopic and diffraction techniques are instrumental in elucidating these structures.

Infrared (IR) spectroscopy is a powerful tool for characterizing the coordination environment in metal-galactarate complexes. The formation of a salt from the free acid leads to the dissociation of the dimeric carboxylic groups, which is evident in the IR spectrum. nih.gov Upon complexation, the asymmetric and symmetric stretching vibrations of the anionic carboxylate (COO⁻) group are observed at approximately 1600 cm⁻¹ and 1400 cm⁻¹, respectively. nih.govresearchgate.net The positions of these bands provide information about the coordination mode of the carboxylate groups. For instance, in strontium galactarate monohydrate, the asymmetric stretching vibrations of the COO⁻ groups are observed at 1609, 1548, and 1581 cm⁻¹, which are assigned to monodentate and tetradentate coordination, respectively. nih.gov Comparisons of the IR spectra of the metal salts with that of free galactaric acid also indicate the participation of the hydroxyl groups in the metal-oxygen interaction. nih.gov

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of metal-galactarate complexes in the solid state, including bond lengths, coordination geometries, and the nature of hydrogen bonding networks. For example, the crystal structure of strontium galactarate monohydrate reveals that the Sr²⁺ ion is nine-coordinated in a tricapped trigonal prism geometry. nih.gov The coordination sphere of the strontium ion is composed of five oxygen atoms from carboxylate groups and four from hydroxyl groups. nih.gov The galactarate ion itself is centrosymmetric in the crystal structure. nih.gov The analysis also details an extensive network of hydrogen bonds, with six identified, three of which involve the water molecule of hydration. nih.gov This hydrogen-bonding network is rearranged upon the metalation of the sugar acid. nih.gov

Influence of Solution pH and Ionic Strength on Complexation Equilibria

The complexation equilibria of galactarate with metal ions are significantly influenced by the pH of the solution. At acidic or neutral pH, the predominant species in solution is the neutral complex [MGala]. nih.govnih.gov As the pH increases into the alkaline range, deprotonation of a coordinated hydroxyl group can occur, leading to the formation of the anionic species [MGalaH₋₁]⁻. nih.govnih.gov This demonstrates that pH plays a critical role in the speciation of the metal-galactarate complexes. The determination of stability constants for these complexes is typically conducted at a constant ionic strength, as variations in ionic strength can affect the activity coefficients of the ions in solution and thus shift the equilibrium position. researchgate.netnih.gov

Research into Chelation Mechanisms and Metal Ion Selectivity of Galactarates

The ability of galactarate to act as a chelating agent is central to its interaction with metal ions. The chelate effect, where a multidentate ligand forms a more stable complex than comparable monodentate ligands, contributes to the stability of metal-galactarate complexes. wikipedia.org The mechanism of chelation involves the simultaneous coordination of the metal ion by multiple donor sites on the galactarate anion, typically the carboxylate and α-hydroxyl groups. nih.gov

Research has shown that galactarate exhibits a degree of metal ion selectivity. The coordination mode of galactaric acid differs between various metal ions. For example, it coordinates to Co(II) and Ni(II) through a carboxylic oxygen and an alpha-hydroxy group, while with Pb(II) and Cd(II), it utilizes a carboxylic oxygen and two alcoholic hydroxy groups. nih.gov This difference in coordination suggests a structural basis for selectivity. The stability constants also vary among different metal ions, as seen in Table 1, indicating a thermodynamic basis for selectivity. For instance, the stability constant for the 1:1 complex with Cu(II) is higher than that for Ca(II), Mg(II), and Zn(II), suggesting a greater affinity of galactarate for copper ions under similar conditions. nih.govresearchgate.net

Interactions with Enzymes Affected by Metal Chelation

The biochemical activity of dipotassium (B57713) galactarate is significantly influenced by its ability to chelate metal ions, a property inherent to its parent compound, galactaric acid. This chelation can, in turn, affect the function of various metalloenzymes by sequestering the metal cofactors essential for their catalytic activity. Research into the coordination chemistry of galactaric acid provides a foundational understanding of how dipotassium galactarate may interact with and modulate the activity of these crucial biological catalysts.

A key study demonstrated that galactaric acid is an effective chelating agent for a range of divalent transition metal ions. nih.gov This research established that galactaric acid forms stable complexes with metal ions such as cobalt (Co(II)) and nickel (Ni(II)) by coordinating with the carboxylic oxygen and the α-hydroxy group of the galactarate molecule. nih.gov In the case of lead (Pb(II)) and cadmium (Cd(II)), the coordination involves the carboxylic oxygen and two of the alcoholic hydroxy groups. nih.gov The formation of these metal-galactarate complexes effectively reduces the bioavailability of these metal ions in a solution.

This chelating capability is the primary mechanism through which this compound can influence metalloenzyme activity. Metalloenzymes are proteins that require a metal ion cofactor for their catalytic function. The sequestration of these essential metal ions by a chelating agent like this compound can lead to the inhibition of the enzyme. nih.govnih.gov The general principle of enzyme inhibition by metal ion-chelating reagents involves the formation of a coordination complex between the chelator and the metal ion, thereby removing the metal from the enzyme's active site. nih.gov

For instance, the activity of many enzymes is dependent on the presence of specific metal ions. Iron, for example, is a critical cofactor for enzymes like catalase, and its availability can be influenced by chelating agents. nih.govnih.gov Similarly, numerous enzymes require magnesium (Mg(II)) for their function, and the chelation of this ion can lead to decreased enzyme activity. nih.govnih.gov While direct studies on this compound's effect on a wide range of specific enzymes are not extensively documented in the readily available literature, the established chelating action of galactaric acid provides a strong basis for predicting its potential interactions.

The table below summarizes the chelation of various metal ions by galactaric acid, which is indicative of the potential interactions of this compound with metalloenzymes dependent on these ions.

| Metal Ion | Coordination Atoms on Galactarate | Resulting Complex | Reference |

| Cobalt (Co(II)) | Carboxylic Oxygen and α-hydroxy group | [Co(Gala)] | nih.gov |

| Nickel (Ni(II)) | Carboxylic Oxygen and α-hydroxy group | [Ni(Gala)] | nih.gov |

| Lead (Pb(II)) | Carboxylic Oxygen and two alcoholic hydroxy groups | [Pb(Gala)] | nih.gov |

| Cadmium (Cd(II)) | Carboxylic Oxygen and two alcoholic hydroxy groups | [Cd(Gala)] | nih.gov |

Gala represents the galactarate dianion.

The formation of these complexes highlights the potential of this compound to act as a modulator of metalloenzymes. By sequestering essential metal cofactors, it can disrupt the catalytic cycle of these enzymes, leading to a reduction in their activity. This mechanism is a critical aspect of the compound's biochemical profile and warrants further investigation to elucidate its specific enzymatic targets and the physiological consequences of these interactions.

Research on Dipotassium Galactarate in Advanced Materials Science

Integration of Galactarate Derivatives into Polymer Architectures

Galactaric acid, a C6 aldaric acid, serves as a rigid and stereochemically rich monomer for the synthesis of novel polymers. Its derivatives are being actively investigated to create bio-based plastics that can compete with and even surpass the performance of their petroleum-based counterparts.

The synthesis of polyesters and polyamides from galactaric acid typically involves a two-step process. First, the secondary hydroxyl groups of galactaric acid are protected, often through acetylation or by forming bicyclic acetals, to prevent unwanted side reactions and to control the polymerization process. uobabylon.edu.iqtribology.rs For instance, 2,3:4,5-di-O-methylene-galactaric acid and 2,3:4,5-di-O-isopropylidene-galactarate are common protected derivatives used as monomers. uobabylon.edu.iq

These modified galactaric acid precursors are then polymerized with various co-monomers.

Polyesters : Bio-based polyesters are synthesized by reacting galactaric acid derivatives (like dimethyl 2,3:4,5-di-O-methylene-galactarate) with a range of diols, such as 1,n-alkanediols. tribology.rsresearchgate.net This process can be catalyzed to produce linear polycyclic polyesters. tribology.rsresearchgate.net Researchers have successfully created fully bio-based polyesters through a sequence of biocatalyzed reactions, starting from pectin (B1162225) extraction to the enzymatic oxidation of galacturonic acid to form galactaric acid, followed by biocatalyzed polycondensation. nih.gov

Polyamides : Rigid, bio-based polyamides are synthesized by combining protected galactaric acid monomers with linear, cycloaliphatic, and aromatic diamines. uobabylon.edu.iq These reactions can yield amorphous polyamides with high thermal stability, often stable at temperatures above 300 °C. uobabylon.edu.iq

The choice of synthetic route, such as melt polycondensation or direct polycondensation in solution, can influence the properties of the final polyamide. uobabylon.edu.iq

The specific three-dimensional arrangement of atoms, or stereochemistry, within the galactarate monomer is crucial and has a profound impact on the properties of the resulting polymer. frontiersin.orgcorrdata.org.cn The rigidity and defined stereochemistry of the bicyclic acetalized galactaric acid unit, for example, directly influence the thermal and mechanical behavior of the final polymer. researchcommons.org

When galactarate derivatives are incorporated into polyesters, they can lead to significant enhancements in material properties compared to conventional polyesters like poly(alkylene adipate). tribology.rsresearchgate.net Key impacts include:

Thermal Properties : The replacement of adipic acid with a bicyclic galactaric acid derivative in polyesters has been shown to increase the glass transition temperature (Tg) by up to 70 °C. tribology.rsresearchgate.net Similarly, copolyanhydrides made from 2,3,4,5-tetra-O-acetylgalactaric acid and adipic acid showed a clear increase in both Tg and melting temperature (Tm) with higher galactaric acid content.

Mechanical Properties : The rigid structure of the galactarate unit can nearly double the tensile mechanical parameters of the resulting polyesters. tribology.rsresearchgate.net

Crystallinity and Solubility : The stereochemistry of the galactarate unit affects the polymer's ability to crystallize. tribology.rsresearchgate.net It can also lead to higher solubility and wettability compared to analogous polyadipates. researchgate.net

The conformation of the acetal (B89532) groups used to protect the galactarate monomer also plays a role in the reactivity during polymerization and the final properties. nih.govbohrium.com The selection of a crosslinker with the appropriate three-dimensional structure is crucial for fine-tuning the features of the final materials. nih.gov

Table 1: Comparison of Properties between Galactarate-based Polyesters (PE-nGalx) and Adipate-based Polyesters (PE-nAd)

| Property | Galactarate-based Polyesters (PE-nGalx) | Adipate-based Polyesters (PE-nAd) | Reference |

|---|---|---|---|

| Glass Transition Temperature (Tg) | Increase of up to 70 °C | Baseline | tribology.rs, researchgate.net |

| Tensile Mechanical Parameters | Almost doubled | Baseline | tribology.rs, researchgate.net |

| Thermal Stability | Greater | Lower | tribology.rs, researchgate.net |

| Solubility & Wettability | Higher | Lower | researchgate.net |

| Hydrolysis Rate | Faster | Slower | researchgate.net |

Melt polycondensation is a common, solvent-free industrial process used for synthesizing high-molecular-weight polymers, and it has been extensively investigated for galactarate-derived polyesters and polyamides. researchcommons.orggoogle.commdpi.com In this process, monomers are heated above their melting point in a vacuum to drive the polymerization reaction forward by removing small molecule byproducts like water or methanol. tribology.rs

Studies have explored the melt polycondensation of protected galactaric acid esters with various diols. tribology.rsresearchgate.net The process typically involves two stages: an initial transesterification followed by a polycondensation step at higher temperatures and under vacuum. The choice of catalyst, such as dibutyltin (B87310) oxide (DBTO), and process conditions like nitrogen gas flow rate can significantly affect the reaction kinetics and the molecular weight of the resulting polymer. nih.gov For example, increasing the inert gas flow during the first stage of polymerization can more than double the molecular weight of the pre-polymers by effectively removing byproducts. bohrium.comnih.gov

Kinetic studies have revealed differences in reactivity between various acetal-protected galactarate esters, necessitating the optimization of catalyst concentration and reaction time for each specific monomer. nih.gov The thermal sensitivity of these sugar-derived molecules must also be considered during the high-temperature melt polycondensation process. bohrium.com

Role as a Crosslinker in Biopolymer Modifications (e.g., Chitosan-based Hydrogels)

Beyond serving as a primary monomer, galactaric acid and its stereoisomers have been investigated for their role as crosslinking agents to modify the properties of other biopolymers. nih.gov Crosslinking is a process that forms connections between polymer chains, creating a three-dimensional network structure, which is fundamental to the formation of hydrogels.

In a notable study, polyhydroxylated diacids, including glucaric acid (a stereoisomer of galactaric acid), were used to crosslink chitosan (B1678972), a widely available biopolymer. nih.gov The reaction between the carboxylic acid groups of the diacid and the amine groups on the chitosan backbone results in the formation of a stable hydrogel. nih.gov This research demonstrated that even subtle differences in the spatial orientation of the hydroxyl groups on the crosslinker molecule significantly impact the final properties of the chitosan hydrogel. nih.gov For instance, while the chemical structures were very similar, hydrogels crosslinked with different stereoisomers showed marked differences in their swelling capacity and their efficiency in adsorbing heavy metals like lead. nih.gov This highlights the potential of using specific aldaric acids like galactaric acid to precisely tailor the functional properties of biopolymer-based materials for applications in drug delivery, tissue engineering, and environmental remediation. nih.gov

Research into Corrosion Inhibition Mechanisms at a Molecular Level

Galactaric acid compounds, such as dipotassium (B57713) galactarate, have been identified as effective corrosion inhibitors, particularly for protecting metal surfaces. Corrosion inhibitors are substances that, when added to an environment, decrease the rate of corrosion of a metal. nih.gov The mechanism of inhibition often involves the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents. tribology.rsnih.gov

Research indicates that treating a metal surface with an aqueous solution of a galactarate salt can result in the deposition of a highly effective corrosion-inhibiting film. The inhibition mechanism is believed to involve the adsorption of the inhibitor molecules onto the metal surface, which can block the anodic (metal dissolution) and/or cathodic (oxygen reduction) reactions that drive the corrosion process. nih.gov This protective layer passivates the metal, rendering it less reactive to the surrounding environment.

The combination of different types of inhibitors can often produce a synergistic effect, where the total inhibition efficiency is greater than the sum of the individual effects. In the context of corrosion prevention, this involves blending inhibitors that act via different mechanisms.

Hydroxycarboxylic acid salts, like dipotassium galactarate, primarily function by adsorbing onto the metal surface. nih.gov Oxoacid anion salts, such as phosphates and silicates, are also well-known inorganic corrosion inhibitors. uobabylon.edu.iqtribology.rs

Phosphates work by reacting with metal ions to form a protective, insoluble layer of metal phosphate (B84403) on the surface, which acts as a barrier. tribology.rsbohrium.com They are generally considered anodic inhibitors.

Silicates also form a protective film. tribology.rs Negatively charged colloidal particles of silica (B1680970) can migrate to anodic areas to form a passive film, or a barrier can be formed by reaction with metal ions. uobabylon.edu.iq

While the blending of different inhibitors, such as combining anodic and cathodic types or mixing phosphates and silicates, is a known strategy to enhance protection, specific studies detailing the synergistic effects between galactarates and oxoacid anions like phosphates or silicates are not extensively documented in the available literature. uobabylon.edu.iq The principle of synergistic blending suggests that combining the film-forming properties of galactarate with the passivating capabilities of phosphates or silicates could lead to a more robust and effective corrosion prevention system. uobabylon.edu.iq However, further research is needed to elucidate the specific molecular-level interactions and mechanisms of such a combination.

Surface Adsorption and Passivation Studies of Galactarate-based Inhibitors

Research into galactarate-based compounds, such as this compound, as corrosion inhibitors in advanced materials science is centered on their ability to form protective layers on metal surfaces. The primary mechanism involves the adsorption of galactarate anions onto the substrate, leading to the formation of a passivating film that shields the metal from corrosive agents. googleapis.comwikipedia.org This process is a complex interplay of chemical and physical interactions at the metal-solution interface. nih.gov

The effectiveness of these inhibitors is largely dependent on the interaction between the inhibitor molecules and the metal surface. nih.gov Organic compounds containing heteroatoms like oxygen, which is abundant in the galactarate structure (in both hydroxyl and carboxylate groups), are known to be effective corrosion inhibitors. nih.gov These atoms act as centers for adsorption, facilitating the formation of a protective barrier. nih.govmdpi.com The mechanism of inhibition typically involves the adsorption of these molecules onto the metal, displacing water molecules and creating a film that hinders the electrochemical processes of corrosion. mdpi.com

Studies on similar organic acid inhibitors have shown that they can adsorb onto a metal surface and self-assemble into protective layers. googleapis.com This adsorption can occur through physisorption, which involves electrostatic interactions, or chemisorption, which involves the formation of coordinate covalent bonds between the inhibitor and the metal surface. googleapis.comnih.gov The presence of multiple functional groups in the galactarate ion allows for strong bonding and the formation of a stable, ordered monolayer or a thin polymolecular film. googleapis.comsemanticscholar.org

The formation of this passivating layer effectively reduces the corrosion rate. wikipedia.orgmdpi.com Passivation is the process where a material becomes "passive," meaning it is less affected by its environment due to the formation of a protective outer layer. wikipedia.org Galactarate compounds contribute to this by forming a non-reactive and low-solubility film on the metal surface. googleapis.comwikipedia.org

To investigate these phenomena, researchers employ a variety of surface-sensitive and electrochemical techniques. Electrochemical Impedance Spectroscopy (EIS) and Linear Polarization Resistance (LPR) are used to analyze the corrosion inhibition efficiency and monitor the corrosion rate over time. googleapis.com Techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) are utilized to confirm the presence of the inhibitor on the metal surface and to study the chemistry and morphology of the protective film. ktu.ltnih.govresearchgate.net

Detailed research findings from studies on galactarate and related organic inhibitors are often presented in a structured format to highlight the conditions and outcomes of the experiments.

| Parameter | Description | Details/Values | Reference |

|---|---|---|---|

| Inhibitor | The specific galactarate compound used in the study. | Sodium Galactarate | googleapis.com |

| Substrate | The metal surface being protected. | Carbon Steel | googleapis.com |

| Corrosive Medium | The environment in which the corrosion test is conducted. | Tap Water | googleapis.com |

| Inhibitor Concentrations | The range of inhibitor concentrations tested. | 20, 100, 500, 2000 ppm | googleapis.com |

| Analytical Techniques | Methods used to evaluate corrosion inhibition. | Electrochemical Impedance Spectroscopy (EIS), Linear Polarization Resistance (LPR), Cyclic Polarization | googleapis.com |

Surface analysis techniques provide direct evidence of the adsorption and film formation. XPS analysis, for instance, can identify the elemental composition of the surface layer, confirming the presence of carbon and oxygen from the adsorbed galactarate molecules. googleapis.com

| Analytical Technique | Typical Findings | Interpretation | Reference |

|---|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Detection of elements from the inhibitor (e.g., C, O) on the metal surface. High-resolution spectra can show chemical shifts indicating bonding. | Confirms the adsorption of the inhibitor and provides insight into the nature of the chemical bond (chemisorption). | googleapis.comktu.lt |

| Scanning Electron Microscopy (SEM) | Images show a smoother, more uniform surface morphology on inhibited samples compared to uninhibited (corroded) samples. | Provides visual evidence of a protective film formation that prevents localized corrosion and surface degradation. | ktu.ltnih.gov |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Shows characteristic peaks of the inhibitor's functional groups on the metal surface. | Confirms the molecular integrity of the adsorbed inhibitor and its interaction with the substrate. | ktu.lt |

The stability and robustness of the adsorbed layer are critical for long-term corrosion protection. The galactarate molecule's structure, with its multiple bonding points, is advantageous for forming a dense and stable passivating film, thereby providing effective corrosion inhibition. googleapis.comsemanticscholar.org

Advanced Analytical Methodologies for Dipotassium Galactarate and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and quantification of dipotassium (B57713) galactarate and its related substances. The coupling of HPLC with mass spectrometry (MS) further enhances analytical capabilities, enabling detailed structural confirmation and impurity profiling.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Galactarates

The development of a robust HPLC method for the analysis of galactarates requires careful optimization of several chromatographic parameters to achieve adequate separation and quantification. Due to the polar nature and lack of a strong chromophore in dipotassium galactarate, derivatization is often employed to enhance detection by UV-Vis or fluorescence detectors. A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the sugar acid to form a derivative with strong UV absorbance. nih.gov

A typical HPLC method for the analysis of PMP-derivatized galactarates would involve a reversed-phase C18 column. nih.govnih.gov The mobile phase is generally a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent such as acetonitrile. nih.govnih.gov The gradient elution allows for the effective separation of the analyte from potential impurities and degradation products.

Method Validation

Once developed, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. nih.gov The validation process assesses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. datapdf.com

Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). datapdf.com

Accuracy: The closeness of the test results obtained by the method to the true value. datapdf.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. datapdf.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. lookchem.com

Table 1: Representative HPLC Method Parameters for Analysis of PMP-Derivatized Galactarates

| Parameter | Condition |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 100 mM Sodium Phosphate Buffer, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 10-30% B; 20-25 min, 30-50% B; 25-30 min, 50-10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 245 nm |

| Injection Volume | 20 µL |

Table 2: Typical Validation Parameters and Acceptance Criteria for an HPLC Method

| Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Precision (RSD) | ≤ 2.0% for repeatability and intermediate precision |

| Accuracy (Recovery) | 98.0% - 102.0% |

| LOD | Signal-to-Noise Ratio ≥ 3:1 |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 |

| Robustness | No significant change in results with minor variations in parameters |

Coupling with Mass Spectrometry for Structural Confirmation and Impurity Profiling

Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for the analysis of this compound. researchgate.net LC-MS combines the separation capabilities of HPLC with the mass-analyzing power of MS, allowing for the determination of the molecular weight of the analyte and its fragments, which is invaluable for structural confirmation.

For impurity profiling, LC-MS is particularly useful as it can detect and identify impurities at very low levels. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of unknown impurities. Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ions, providing structural information that aids in their identification.

Potential impurities in this compound could include starting materials, intermediates from the synthesis process, and degradation products. A comprehensive impurity profile is essential for ensuring the safety and efficacy of the final product.

Spectroscopic Techniques for Structural Characterization in Solution and Solid State

Spectroscopic techniques are fundamental for the detailed structural characterization of this compound in both solution and solid states. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are two of the most powerful and commonly employed methods.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrations of its chemical bonds.

Key functional groups and their expected absorption regions in the FTIR spectrum of this compound include:

O-H Stretching: A broad and intense band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl groups. researchgate.netresearchgate.net

C-H Stretching: Weaker bands in the region of 3000-2800 cm⁻¹. researchgate.net

C=O Stretching: A strong absorption band in the region of 1650-1550 cm⁻¹ corresponding to the asymmetric stretching of the carboxylate (COO⁻) groups. researchgate.net A second, weaker symmetric stretching band may be observed around 1400 cm⁻¹. researchgate.net

C-O Stretching: Bands in the fingerprint region (1300-1000 cm⁻¹) arising from the C-O stretching of the alcohol and carboxylate groups. researchgate.net

FTIR can be used to confirm the identity of this compound by comparing its spectrum to that of a reference standard. It can also be used to monitor chemical changes, such as degradation or the formation of derivatives, by observing shifts in the positions and intensities of the absorption bands. researchgate.net

Potentiometric Titration for Acid Dissociation and Stability Constant Determination

Potentiometric titration is a versatile and accurate technique used to determine the acid dissociation constants (pKa) of galactaric acid and the stability constants of its complexes with metal ions.

The pKa values of galactaric acid are important physicochemical parameters that influence its behavior in solution, including its solubility and its ability to form salts and complexes. Galactaric acid is a dicarboxylic acid, and therefore has two pKa values. The reported pKa for the first dissociation is approximately 2.83-2.99. hmdb.ca

The determination of pKa values by potentiometric titration involves the gradual addition of a standard solution of a strong base (e.g., NaOH) to a solution of galactaric acid, while monitoring the pH of the solution with a pH electrode. The pKa values can be determined from the inflection points of the resulting titration curve.

Potentiometric titration can also be used to determine the stability constants of metal-galactarate complexes. wikipedia.orgscispace.com This is achieved by titrating a solution containing both the metal ion and galactaric acid with a standard base. The formation of a complex between the metal ion and the galactarate ligand will affect the shape of the titration curve, and from this data, the stoichiometry and stability constants of the complexes can be calculated. scispace.com The stability of these complexes is an important consideration in applications where this compound may interact with metal ions.

Elemental Analysis and Spectrophotometric Methods for Compositional Studies

The compositional analysis of this compound is fundamental to verifying its empirical formula and quantifying its purity. This involves a combination of elemental analysis to determine the mass percentages of its constituent elements and spectrophotometric methods, which are often employed after chemical modification to quantify the molecule.

Elemental Analysis

Elemental analysis provides the foundational data for the empirical formula of a compound by determining the mass percentage of each element present. For this compound (C₆H₈K₂O₈), the theoretical composition is the benchmark against which experimental results are compared.

Theoretical Elemental Composition

The theoretical elemental percentages of this compound are calculated from its molecular formula (C₆H₈K₂O₈) and the atomic masses of its constituent elements (C: 12.011 u, H: 1.008 u, K: 39.098 u, O: 15.999 u).

| Element | Symbol | Atomic Mass (u) | Atoms per Molecule | Total Mass per Molecule (u) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 25.17 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 2.82 |

| Potassium | K | 39.098 | 2 | 78.196 | 27.31 |

| Oxygen | O | 15.999 | 8 | 127.992 | 44.70 |

| Total | 286.318 | 100.00 |

Analytical Methodologies

The experimental determination of the elemental composition relies on distinct, highly accurate techniques for different elements.

Carbon and Hydrogen Analysis : The percentages of carbon and hydrogen are determined using combustion analysis. wikipedia.orgpreparatorychemistry.com In this method, a precisely weighed sample of this compound is completely burned in a stream of pure oxygen. This process converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). These combustion products are then quantitatively trapped in separate absorbers and weighed. Modern automated CHN analyzers perform this process efficiently and with high precision. wikipedia.org For organic compounds containing alkali metals, such as this compound, the addition of an agent like tungsten trioxide to the sample before combustion is often recommended to ensure complete oxidation and prevent the formation of stable alkali carbonates that could lead to inaccurate carbon values. researchgate.net

Potassium Analysis : The potassium content is typically determined using atomic spectroscopy techniques, which are well-suited for quantifying metallic elements.

Atomic Absorption Spectrometry (AAS) : In AAS, a solution of the sample is aspirated into a flame (commonly an air-acetylene flame), which converts the potassium salt into free potassium atoms. nemi.gov A light beam from a potassium hollow-cathode lamp, emitting at wavelengths characteristic of potassium (e.g., 766.5 nm), is passed through the flame. eusalt.com The ground-state potassium atoms absorb this light, and the degree of absorption is directly proportional to the concentration of potassium in the sample. To prevent ionization of potassium atoms in the hot flame, which would lead to lower results, an ionization suppressant such as a cesium chloride solution is typically added to both the sample and standard solutions. eusalt.com

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) : ICP-OES is another powerful technique for potassium determination. ca.govhoriba.com A sample solution is introduced into an argon plasma, which reaches temperatures of 6,000–10,000 K. At these temperatures, potassium atoms are excited to higher energy levels. As they return to their ground state, they emit light at characteristic wavelengths (e.g., 766.491 nm or 769.897 nm). qasac-americas.orggoogle.com The intensity of this emitted light is measured and is proportional to the potassium concentration.

Spectrophotometric Methods

Direct UV-Visible spectrophotometry is not a suitable method for the quantitative analysis of this compound. The galactarate ion is an aliphatic dicarboxylic acid and lacks a chromophore—a part of the molecule that absorbs light in the ultraviolet or visible regions of the electromagnetic spectrum. nih.goveurekaselect.com Therefore, a solution of pure this compound does not exhibit significant absorbance, rendering direct measurement impractical.

To utilize spectrophotometry, indirect methods based on chemical derivatization are necessary. thermofisher.com This strategy involves reacting the carboxyl functional groups of the galactarate molecule with a specific reagent to attach a chromophoric or fluorophoric moiety. The resulting derivative can then be quantified based on its absorbance or fluorescence. tandfonline.comjuniperpublishers.com

Derivatization-Based Approaches

The two carboxyl groups of galactarate are the primary targets for derivatization. These reactions are typically performed in conjunction with a separation step like liquid chromatography (LC), but the detection principle remains spectrophotometric.

Formation of Colored Complexes : One established method involves the conversion of carboxylic acids into hydroxamic acids. The reaction with hydroxylamine, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), produces a hydroxamate. This derivative then forms a highly colored complex with ferric ions (Fe³⁺) in an acidic medium. sci-hub.se The resulting ferric hydroxamate complex exhibits strong absorbance in the visible region (around 500-540 nm) and can be readily quantified. sci-hub.se

Attachment of Fluorescent Labels : For higher sensitivity, derivatization with a fluorescent tag is a common approach. Reagents containing moieties like pyrene (B120774) or benzofurazan (B1196253) can be attached to the carboxyl groups. For instance, dicarboxylic acids can be reacted with a fluorescent hydrazide, such as 4-(1-pyrene)butyric acid hydrazide (PBH), in the presence of a carbodiimide (B86325) coupling agent. nih.gov The resulting derivative exhibits strong fluorescence at a specific wavelength, allowing for highly sensitive quantification using a spectrofluorometer. nih.gov

The following table summarizes key aspects of these indirect spectrophotometric approaches.

| Method | Principle | Typical Reagents | Analyte Measured | Detection Wavelength (λmax) |

|---|---|---|---|---|

| Colorimetry | Conversion to hydroxamic acid, followed by complexation with ferric ions. sci-hub.se | Hydroxylamine, Dicyclohexylcarbodiimide (DCC), Ferric Perchlorate | Ferric hydroxamate complex | ~525 nm sci-hub.se |

| Fluorimetry | Attachment of a fluorescent label to the carboxyl groups. nih.govnih.gov | 4-(1-Pyrene)butyric acid hydrazide (PBH), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Pyrene-labeled derivative | ~450-550 nm (Excimer fluorescence) nih.gov |

Computational and Theoretical Chemistry Studies of Dipotassium Galactarate

Molecular Modeling and Simulation of Galactarate Structures and Conformations

Molecular modeling and simulation techniques are essential for understanding the three-dimensional structure and dynamic behavior of the galactarate dianion. The flexibility of its six-carbon backbone, with multiple hydroxyl and carboxylate groups, gives rise to a complex conformational landscape.

Computational methods such as molecular dynamics (MD) and conformational analysis are employed to explore these structures. ifes.edu.br MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing researchers to observe how the molecule flexes, bends, and changes shape in different environments (e.g., in a vacuum or in aqueous solution). nih.govnih.gov Quenched molecular dynamics, a technique where simulations at higher temperatures are periodically cooled to find local energy minima, can efficiently map out the potential energy surface and identify stable conformers. nih.gov

For a molecule like galactarate, these studies can determine the relative energies of various conformers, such as extended (linear) versus bent or folded structures. nih.gov The analysis might reveal, for instance, a preference for a "hairpin" structure where the two terminal carboxylate groups come into close proximity, potentially stabilized by intramolecular hydrogen bonds or interactions with counter-ions like potassium. nih.gov Understanding the dominant conformations is crucial as the shape of the molecule dictates how it interacts with other molecules, such as enzyme active sites or metal ions. nih.govnih.gov

| Method | Description | Key Insights for Galactarate |

|---|---|---|

| Molecular Mechanics (MM) | Uses classical physics (force fields) to calculate the energy of a molecule as a function of its conformation. Computationally inexpensive. | Rapidly scans and identifies a wide range of possible low-energy conformations. |

| Molecular Dynamics (MD) Simulation | Simulates the physical motions of atoms and molecules over time, providing information on dynamic behavior and conformational flexibility. nih.gov | Reveals how the galactarate backbone flexes and folds in solution, and the stability of specific conformers over time. |

| Quenched Molecular Dynamics | Involves heating the molecule in a simulation to overcome energy barriers and then rapidly cooling ("quenching") to find stable, low-energy conformers. nih.gov | Efficiently maps the potential energy surface to identify the most stable structures. |

| Quantum Mechanics (QM) Calculations | Solves the Schrödinger equation to provide highly accurate energies for specific conformations. Computationally expensive. | Refines the energies of conformations identified by MM/MD methods to determine the global minimum energy structure with high confidence. |

Quantum Chemical Calculations for Electronic Structure and Reactivity of Galactarate

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of the galactarate dianion, which is fundamental to understanding its chemical reactivity. scielo.org.mxnih.govnih.gov These methods solve the quantum mechanical equations that govern the behavior of electrons in a molecule. arxiv.org

DFT calculations can be used to determine a variety of electronic properties. jchemlett.comrsc.org For example, mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals the distribution of charge. For galactarate, the MEP would show highly negative regions around the two carboxylate groups and the hydroxyl oxygens, indicating these are the most likely sites for electrophilic attack or coordination with cations like K+.

Furthermore, Frontier Molecular Orbital (FMO) theory can be applied to analyze reactivity. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the region from which an electron is most easily donated (nucleophilic character), while the LUMO is the region that most readily accepts an electron (electrophilic character). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. frontiersin.org

These computational tools have been applied to understand reaction mechanisms involving galactarate, such as its synthesis via the oxidation of D-galactose. researchgate.net DFT calculations can model the entire reaction pathway, identifying transition states and intermediates, thereby providing insights that are difficult to obtain through experiments alone. researchgate.net

Computational Studies of Metal-Galactarate Interactions and Complexation Energetics

The name "dipotassium galactarate" explicitly points to the interaction between two potassium ions and the galactarate dianion. Computational chemistry is well-suited to study the nature of these metal-ligand interactions. DFT calculations can be used to model the complex formed between galactarate and one or more metal ions. nih.govmdpi.com

These studies typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the ions in the complex. This includes predicting the coordination geometry, bond lengths, and bond angles between the potassium ions and the oxygen atoms of the carboxylate and hydroxyl groups. acs.org

Binding Energy Calculation: Quantifying the strength of the interaction. The binding energy is calculated by subtracting the energies of the isolated galactarate dianion and the potassium ions from the total energy of the optimized complex. researchgate.net A more negative binding energy indicates a more stable complex.

Analysis of Interaction Nature: Methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the bonding. For potassium-galactarate, this would likely confirm a predominantly electrostatic (ionic) interaction, quantifying the charge transfer between the species.

While studies might focus on the potassium salt, these computational methods can also be used to explore the complexation of galactarate with other metal ions. This is relevant for understanding its potential as a chelating agent. By comparing the calculated binding energies for different metal ions, one could predict its selectivity for specific metals. nih.gov Advanced techniques like free energy perturbation (FEP) can also be employed to calculate the relative binding affinities of different ions. nih.gov

In Silico Prediction of Metabolic Pathways and Enzyme Mechanisms Involving Galactarate

In silico (computer-based) methods are invaluable for studying how organisms metabolize galactarate. In bacteria like E. coli, galactarate is a carbon source, and its breakdown is handled by a specific enzymatic pathway. acs.org

The first and key step in this pathway is the dehydration of galactarate to 5-dehydro-4-deoxy-D-glucarate, a reaction catalyzed by the enzyme galactarate dehydratase (GarD). nih.govwikipedia.org Computational modeling plays a significant role in elucidating the mechanism of such enzymes. By combining the crystal structure of GarD with computational techniques, researchers can:

Perform Molecular Docking: Simulate how the galactarate substrate fits into the active site of the GarD enzyme. This helps identify the key amino acid residues that hold the substrate in place and participate in the catalytic reaction.

Run Molecular Dynamics (MD) Simulations: Model the dynamic behavior of the enzyme-substrate complex to understand the conformational changes that occur during the binding and reaction process. nih.gov

Employ QM/MM (Quantum Mechanics/Molecular Mechanics) Methods: Study the reaction mechanism itself. In this hybrid approach, the active site where the chemical bond-breaking and bond-forming events occur is treated with high-level quantum mechanics, while the rest of the protein is modeled using more computationally efficient molecular mechanics. This allows for the calculation of reaction energy barriers and the detailed study of the electronic rearrangements during the dehydration of galactarate.

Such computational studies are crucial for understanding enzyme function and can guide the development of specific inhibitors that could target these pathways, which is relevant in fields like antimicrobial drug discovery. nih.gov

| Enzyme | Abbreviation | Reaction Catalyzed |

|---|---|---|

| Galactarate Dehydratase | GarD | D-Galactarate → 5-dehydro-4-deoxy-D-glucarate + H₂O |

| 5-Keto-4-deoxy-D-glucarate Aldolase (B8822740) | GarL | 5-Keto-4-deoxy-D-glucarate → Pyruvate (B1213749) + Tartronate (B1221331) semialdehyde |

| Tartronate Semialdehyde Reductase | GarR | Tartronate semialdehyde → D-Glycerate |

| Glycerate Kinase | GarK | D-Glycerate → 2-Phosphoglycerate |

Application of Advanced Computational Methods in Materials Design Utilizing Galactarate

Galactaric acid, the precursor to dipotassium (B57713) galactarate, is recognized as a valuable bio-based platform chemical for creating new polymers, particularly polyesters and polyamides. researchgate.netnih.gov Advanced computational methods are instrumental in the rational design and prediction of the properties of these galactarate-based materials, accelerating their development. wikipedia.orgunileoben.ac.at

Molecular dynamics simulations are a key tool in this area. nih.govfigshare.com By constructing computational models of polymer chains derived from galactarate and various diols or diamines, researchers can simulate the bulk material and predict important macroscopic properties:

Mechanical Properties: Simulations can estimate parameters like the Young's modulus, which relates to the stiffness of the material, by simulating the response of the polymer model to applied stress.

Thermal Properties: The glass transition temperature (T_g), a critical property for polymers, can be predicted by simulating the material at different temperatures and observing changes in properties like density or chain mobility. This helps determine the temperature range in which the material behaves as a rigid solid versus a more flexible one. acs.org

Structural Organization: Simulations can provide insight into how the polymer chains pack together, predicting the degree of crystallinity, which strongly influences the mechanical and thermal properties of the final material. nih.gov

By computationally screening different polymer structures—for instance, by varying the length of the diol co-monomer reacted with galactarate—scientists can identify promising candidates with desired properties (e.g., high thermal stability or specific mechanical strength) before undertaking costly and time-consuming laboratory synthesis. acs.orgnih.govmdpi.com This in silico design approach is a cornerstone of modern computational materials science and is critical for leveraging bio-based building blocks like galactarate for the creation of sustainable, high-performance materials. jhu.edu

Future Research Directions and Emerging Paradigms for Dipotassium Galactarate Research

Development of Novel Biocatalytic Systems for Sustainable and Efficient Production

The transition from conventional chemical synthesis to biocatalytic processes is a key trend in the production of dipotassium (B57713) galactarate and its parent compound, galactaric acid. Current research is focused on developing more sustainable and efficient methods using enzymatic and whole-cell biocatalysts.